molecular formula C8H9ClN2O2 B1593826 4-Chloro-N-ethyl-2-nitroaniline CAS No. 28491-95-4

4-Chloro-N-ethyl-2-nitroaniline

Cat. No. B1593826
Key on ui cas rn: 28491-95-4
M. Wt: 200.62 g/mol
InChI Key: PVIUZYZWJNQCIR-UHFFFAOYSA-N
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Patent
US04151280

Procedure details

A mixture of 26 g of 2,5-dichloro-nitrobenzene, 400 ml of ethanol and 25 ml of ethylamine was refluxed for 24 hours while adding 5 ml of ethylamine at 6 hour intervals and the mixture was cooled and filtered. The orange needles were washed with a small amount of an ethanol-ether mixture and dried over P2O5 under vacuum to obtain 24.4 g (89% yield) of N-ethyl-4-chloro-2-nitro-aniline melting at 90°-91° C.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH2:12]([NH2:14])[CH3:13]>C(O)C>[CH2:12]([NH:14][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10])[CH3:13]

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)N
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The orange needles were washed with a small amount of an ethanol-ether mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5 under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 24.4 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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